Pomstafib-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomstafib-2 is a potent and selective inhibitor of the transcription factor STAT5b. It is the pivaloyloxymethyl ester prodrug of Stafib-2, which has a high affinity for STAT5b with a dissociation constant (Ki) of 9 nM . This compound is primarily used in research to study the role of STAT5b in various cellular processes and its potential as a therapeutic target in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
Pomstafib-2 is synthesized through a series of chemical reactions starting from catechol bisphosphate derivatives. The synthesis involves the following steps:
Formation of Stafib-1: Catechol bisphosphate is used as the starting material to form Stafib-1 through a series of phosphorylation reactions.
Optimization to Stafib-2: Stafib-1 is then optimized to Stafib-2 by modifying its structure to enhance its binding affinity to STAT5b.
Conversion to this compound: Stafib-2 is converted to its prodrug form, this compound, by esterification with pivaloyloxymethyl groups.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol bisphosphate derivatives are synthesized and purified.
Optimization and Conversion: The bulk material is then optimized to Stafib-2 and converted to this compound through esterification.
Purification and Quality Control: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of over 98%.
化学反应分析
Types of Reactions
Pomstafib-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to form reduced derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
科学研究应用
Pomstafib-2 has a wide range of scientific research applications, including:
作用机制
Pomstafib-2 exerts its effects by selectively inhibiting the tyrosine phosphorylation of STAT5b. This inhibition prevents the activation of STAT5b and its subsequent translocation to the nucleus, where it would normally regulate the transcription of target genes. By blocking this pathway, this compound induces apoptosis in STAT5b-dependent cells, such as certain leukemia cells .
相似化合物的比较
Pomstafib-2 is unique in its high selectivity and potency for STAT5b compared to other similar compounds. Some similar compounds include:
Stafib-1: The precursor to Stafib-2, with a lower binding affinity (Ki = 44 nM) compared to Stafib-2.
Catechol Bisphosphate Derivatives: Early inhibitors of STAT5b with less selectivity and potency.
Salicylic Acid-Based Inhibitors: These inhibitors have been shown to inhibit STAT5b but with lower selectivity.
This compound stands out due to its optimized structure, which provides a higher binding affinity and selectivity for STAT5b, making it a valuable tool in research and potential therapeutic applications .
生物活性
Pomstafib-2 is a potent and selective inhibitor of the transcription factor STAT5b, which plays a crucial role in various cellular processes, particularly in hematopoietic malignancies. This compound has garnered attention due to its significant biological activity, specifically its ability to inhibit STAT5b signaling pathways in leukemia cells. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in cell-based assays, and relevant case studies.
This compound, a prodrug of Stafib-2, selectively inhibits the phosphorylation of STAT5b, thereby disrupting its signaling pathway. The inhibition occurs at nanomolar concentrations, with an IC50 value of approximately 1.5 µM in K562 leukemia cells, which express the Bcr-Abl oncogene leading to constitutive activation of STAT5 . The compound's selectivity is notable; it does not significantly affect the phosphorylation of STAT5a or other related proteins, making it a valuable tool for research into STAT5 functions .
Efficacy in Cell-Based Assays
In vitro studies demonstrate that this compound effectively reduces cell viability and induces apoptosis in human leukemia cells through a STAT5-dependent mechanism. The compound's selectivity for STAT5b over STAT5a is highlighted by its binding affinity, which is significantly higher for STAT5b (K_i = 44 nM) compared to STAT5a (K_i = 1.3 µM) .
Table 1: Binding Affinities of this compound
Protein | Binding Affinity (K_i) |
---|---|
STAT5b | 44 nM |
STAT5a | 1.3 µM |
Other SH2 domains | > 1 µM |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Leukemia Cell Lines : In K562 cells, this compound treatment led to a marked decrease in phosphorylated STAT5b levels and an increase in apoptotic markers. This effect was corroborated by flow cytometry analyses demonstrating enhanced apoptosis rates following treatment with this compound .
- Comparative Studies : Research utilizing isothermal titration calorimetry (ITC) has provided insights into the binding dynamics between this compound and mutant versus wild-type forms of STAT5b. These studies reveal that the binding site is highly specific, confirming the compound's potential as a selective inhibitor .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound not only inhibits phosphorylation but also alters downstream signaling pathways associated with cell survival and proliferation .
属性
分子式 |
C52H66N2O20P2 |
---|---|
分子量 |
1101.0 g/mol |
IUPAC 名称 |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C52H66N2O20P2/c1-49(2,3)45(57)64-31-68-75(61,69-32-65-46(58)50(4,5)6)73-41-27-18-35(28-42(41)74-76(62,70-33-66-47(59)51(7,8)9)71-34-67-48(60)52(10,11)12)29-53-43(55)30-63-38-23-19-36(20-24-38)44(56)54-37-21-25-40(26-22-37)72-39-16-14-13-15-17-39/h13-28H,29-34H2,1-12H3,(H,53,55)(H,54,56) |
InChI 键 |
ZGQKQAXJQMLWPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)OC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。